molecular formula C18H17N3O3 B401014 3-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-methylquinazolin-4-one

3-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-methylquinazolin-4-one

Cat. No.: B401014
M. Wt: 323.3g/mol
InChI Key: UAFMUXCJEQFJIX-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-Dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 2,4-dimethoxybenzylidene group and an amino group. Quinazolinones are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-methylquinazolin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-methyl-4(3H)-quinazolinone in the presence of a suitable catalyst. One common method involves the use of acetic acid as a catalyst in an ethanol solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also offer better control over reaction parameters, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2,4-Dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-methylquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,5-Dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone
  • 3-[(2,4-Dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone derivatives

Uniqueness

3-[(2,4-Dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethoxybenzylidene group enhances its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3g/mol

IUPAC Name

3-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-methylquinazolin-4-one

InChI

InChI=1S/C18H17N3O3/c1-12-20-16-7-5-4-6-15(16)18(22)21(12)19-11-13-8-9-14(23-2)10-17(13)24-3/h4-11H,1-3H3/b19-11+

InChI Key

UAFMUXCJEQFJIX-YBFXNURJSA-N

SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=C(C=C(C=C3)OC)OC

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=C(C=C(C=C3)OC)OC

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.